molecular formula C10H9BrO3 B7814980 Methyl 3-(2-bromoacetyl)benzoate CAS No. 915402-28-7

Methyl 3-(2-bromoacetyl)benzoate

Cat. No. B7814980
M. Wt: 257.08 g/mol
InChI Key: QOUUCORIWWWPLU-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoacetyl)benzoate is a chemical compound with the CAS Number: 27475-19-01. It has a molecular weight of 257.081 and its IUPAC name is methyl 3-(bromoacetyl)benzoate1. It is a solid at room temperature1.



Synthesis Analysis

While specific synthesis methods for Methyl 3-(2-bromoacetyl)benzoate are not readily available, it’s worth noting that Methyl benzoate, a related compound, is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid2.



Molecular Structure Analysis

The InChI code for Methyl 3-(2-bromoacetyl)benzoate is 1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H31. This indicates that the molecule consists of a benzene ring (C6H5) attached to a bromoacetyl group (BrCH2CO) and a methoxy group (OCH3).



Chemical Reactions Analysis

Specific chemical reactions involving Methyl 3-(2-bromoacetyl)benzoate are not readily available. However, Methyl benzoate, a related compound, reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate2.



Physical And Chemical Properties Analysis

Methyl 3-(2-bromoacetyl)benzoate is a solid at room temperature1. It has a purity of 98%1. The storage temperature is recommended to be at room temperature in a sealed, dry environment1.


Future Directions

Specific future directions for the use or study of Methyl 3-(2-bromoacetyl)benzoate are not readily available in the literature.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!


properties

IUPAC Name

methyl 3-(2-bromoacetyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUUCORIWWWPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919673
Record name Methyl 3-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-bromoacetyl)benzoate

CAS RN

915402-28-7
Record name Methyl 3-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Murugesan, A Elikkottil… - The Journal of Organic …, 2023 - ACS Publications
Imidazopyridine is an important framework that constitutes several pharmaceutical drugs and biologically active molecules. Herein, we present the palladium-catalyzed regioselective …
Number of citations: 2 pubs.acs.org
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com
TH Al-Tel, MH Semreen… - Journal of medicinal …, 2011 - ACS Publications
We have identified highly selective imidazopyridines armed with benzimidazol and/or arylimidazole as potent β-secretase inhibitors. The most effective and selective analogues …
Number of citations: 56 pubs.acs.org

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